molecular formula C12H15NO3 B084913 Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- CAS No. 14383-56-3

Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]-

Cat. No.: B084913
CAS No.: 14383-56-3
M. Wt: 221.25 g/mol
InChI Key: RNDRBPVTMKQIBA-UHFFFAOYSA-N
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Description

N,O-Diacetyltyramine is a compound isolated from the actinomycete Pseudonocardia endophytica VUK-10. It exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, it demonstrates cytotoxicity towards various cancer cell lines, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .

Mechanism of Action

Target of Action

N,O-Diacetyltyramine exhibits both antibacterial activity and cytotoxicity . It has been found to be active against a panel of bacteria, including both Gram-positive and Gram-negative strains, as well as fungi . Additionally, it demonstrates cytotoxicity towards certain cancer cells, including MDA-MB-231, HeLa, MCF-7, and OAW-42 cells .

Mode of Action

Its antibacterial and antifungal activities suggest that it may interact with bacterial and fungal cells in a way that inhibits their growth or survival . Its cytotoxicity towards certain cancer cells indicates that it may interfere with cellular processes that are essential for the survival and proliferation of these cells .

Biochemical Pathways

Given its antibacterial, antifungal, and cytotoxic activities, it is likely that it impacts multiple pathways related to cell growth, survival, and proliferation .

Pharmacokinetics

It is known that the compound can be isolated from the actinomycete pseudonocardia endophytica vuk-10 , suggesting that it may be produced and metabolized by certain microorganisms.

Result of Action

The result of N,O-Diacetyltyramine’s action is the inhibition of growth and survival of certain bacteria, fungi, and cancer cells . This suggests that it may have potential applications in the treatment of infections caused by these microorganisms, as well as in the treatment of certain types of cancer .

Action Environment

The action of N,O-Diacetyltyramine may be influenced by various environmental factors. For instance, the presence of other microorganisms, the pH of the environment, and the availability of nutrients may all affect the production, activity, and stability of the compound . .

Biochemical Analysis

Biochemical Properties

N,O-Diacetyltyramine has been found to be active against a panel of 13 bacteria and a panel of nine fungi . It is also cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound interacts with these cells and biomolecules, influencing their functions and activities.

Cellular Effects

N,O-Diacetyltyramine has been shown to have significant effects on various types of cells. It is cytotoxic to MDA-MB-231, HeLa, MCF-7, and OAW42 cancer cells . The compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Dosage Effects in Animal Models

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Metabolic Pathways

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Transport and Distribution

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Subcellular Localization

It is known that the compound has diverse biological activities and can influence a multitude of physiological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,O-Diacetyltyramine can be synthesized through the acetylation of tyramine. The reaction involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of N,O-Diacetyltyramine involves the fermentation of Pseudonocardia endophytica VUK-10. The compound is then extracted from the fermentation broth using organic solvents, followed by purification through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N,O-Diacetyltyramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,O-Diacetyltyramine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

    Biology: It serves as a tool to study bacterial and fungal infections due to its antibacterial and antifungal properties.

    Medicine: Its cytotoxicity towards cancer cells makes it a potential candidate for anticancer drug development.

    Industry: It is used in the development of antimicrobial agents for various applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,O-Diacetyltyramine is unique due to its dual acetylation, which enhances its antibacterial, antifungal, and cytotoxic properties compared to its parent compound, tyramine. This modification also affects its solubility and stability, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[4-(2-acetamidoethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(14)13-8-7-11-3-5-12(6-4-11)16-10(2)15/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDRBPVTMKQIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341966
Record name N-(4-acetoxyphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14383-56-3
Record name N-(4-acetoxyphenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of isolating this compound from a mangrove ecosystem?

A2: Mangrove ecosystems are known for their rich biodiversity and are a promising source of novel bioactive compounds. [] The isolation of Acetamide, N-[2-[4-(acetyloxy)phenyl]ethyl]- from a mangrove-derived Pseudonocardia species underscores the underexplored potential of these environments for discovering new drug leads, particularly for tackling challenges like antimicrobial resistance and cancer.

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